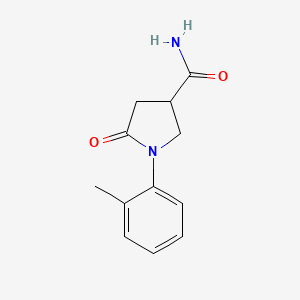

1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-8-4-2-3-5-10(8)14-7-9(12(13)16)6-11(14)15/h2-5,9H,6-7H2,1H3,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLRORTODQVYXDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2CC(CC2=O)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of 5 Oxopyrrolidine 3 Carboxamide Scaffolds

Established Synthetic Pathways for the Pyrrolidine-3-carboxamide (B1289381) Nucleus

The foundational step in the synthesis of 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide and its analogs involves the construction of the core 5-oxopyrrolidine-3-carboxylic acid ring. A widely adopted and established method for this is the reaction of a substituted aniline (B41778) with itaconic acid. nih.govmdpi.com In the context of the target compound, this involves the condensation of 2-methylaniline (o-toluidine) with itaconic acid, typically under reflux in an aqueous medium. This reaction proceeds via a Michael addition of the amine to the α,β-unsaturated system of itaconic acid, followed by an intramolecular cyclization to form the lactam ring, yielding 1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid.

Once the carboxylic acid nucleus is formed, the subsequent step is its conversion to the corresponding carboxamide. This is generally achieved through a multi-step process. The carboxylic acid is first esterified, for example, by refluxing in methanol (B129727) with a catalytic amount of sulfuric acid, to produce the methyl ester. nih.gov This ester is then subjected to hydrazinolysis, typically by reacting with hydrazine (B178648) hydrate, to yield the key intermediate, 1-(2-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide. This carbohydrazide (B1668358) serves as a versatile precursor for a wide array of carboxamide derivatives. For instance, direct amidation reactions can be employed, or it can be used as a building block for more complex amide-containing heterocyclic systems.

A similar synthetic strategy has been successfully employed for the synthesis of the closely related analog, 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide, highlighting the robustness of this synthetic approach for 2-methylphenyl substituted pyrrolidinones. researchgate.net

Development of Advanced Cyclization and Functionalization Techniques

Beyond the classical synthetic routes, advanced cyclization and functionalization techniques offer more sophisticated and efficient ways to construct and modify the 5-oxopyrrolidine-3-carboxamide (B176796) scaffold. These methods can provide access to a wider range of structurally diverse derivatives and can often be performed with greater control over stereochemistry and regioselectivity.

One such advanced strategy involves the use of multicomponent reactions, such as the Ugi reaction. This one-pot reaction, involving an aldehyde, an amine, a carboxylic acid, and an isocyanide, can be adapted to generate precursors that, upon subsequent cyclization, yield highly functionalized pyrrolidinone carboxamides. For instance, the Ugi reaction of allenic acids, primary amines, isocyanides, and aldehydes can produce N-substituted-2-allenamides, which can then undergo a regioselective 5-exo-dig cyclization to form pyrrolidin-5-one-2-carboxamides. This approach is notable for its high atom economy and mild, transition-metal-free reaction conditions.

Furthermore, modern catalytic methods are being increasingly applied to the synthesis and functionalization of pyrrolidinone rings. For example, palladium-catalyzed cascade cyclization-coupling reactions can provide an efficient route to functionalized pyrrolidines. While not yet specifically reported for this compound, these advanced methodologies hold significant promise for the future development of novel synthetic routes to this scaffold and its derivatives.

Stereoselective Synthesis and Enantiomeric Resolution of Active Compounds

The 5-oxopyrrolidine-3-carboxamide scaffold contains a chiral center at the C3 position of the pyrrolidinone ring. As the biological activity of chiral molecules is often dependent on their stereochemistry, the development of methods for the stereoselective synthesis and enantiomeric resolution of these compounds is of paramount importance.

Stereoselective synthesis of substituted pyrrolidines can be achieved through various asymmetric methodologies. One powerful approach is the use of chiral auxiliaries or catalysts in cyclization reactions. For instance, asymmetric Michael addition reactions have been employed for the synthesis of pyrrolidine-3-carboxylic acid derivatives with high enantiomeric excess. While specific applications to the 1-(2-methylphenyl) derivative are not extensively documented, these principles are broadly applicable.

For racemic mixtures of this compound and its derivatives, enantiomeric resolution is a viable strategy to obtain the individual enantiomers. High-performance liquid chromatography (HPLC) using chiral stationary phases (CSPs) is a common and effective method for the analytical and preparative separation of enantiomers. Polysaccharide-based CSPs, for example, have been successfully used for the resolution of various chiral lactams. mdpi.com Another classical approach is the formation of diastereomeric salts by reacting the racemic carboxylic acid precursor with a chiral resolving agent, such as a chiral amine. The resulting diastereomers can then be separated by crystallization, followed by the liberation of the enantiomerically pure acid. Lipase-catalyzed kinetic resolution is another powerful biocatalytic method that has been successfully applied to resolve racemic carboxylic acids and their esters. almacgroup.com

Strategies for Diversification and Introduction of Bioactive Moieties for Structure-Activity Relationship (SAR) Studies

To explore the therapeutic potential of the this compound scaffold and to establish a comprehensive structure-activity relationship (SAR), a variety of bioactive moieties can be introduced at different positions of the molecule. The primary point of diversification is the carboxamide group at the C3 position, often starting from the versatile 1-(2-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide intermediate.

Condensation of the carbohydrazide with a range of aromatic and heterocyclic aldehydes leads to the formation of a diverse library of hydrazone derivatives. ktu.lt The nature of the substituent on the aldehyde can be systematically varied to probe its effect on biological activity. For instance, the introduction of nitrothiophenyl or nitrofuran moieties into similar scaffolds has been shown to impart potent antibacterial activity. mdpi.com

Furthermore, the carbohydrazide can be used as a synthon for the construction of various five-membered heterocyclic rings, such as triazoles, oxadiazoles, and thiazoles. For example, reaction with carbon disulfide in the presence of a base can lead to the formation of an oxadiazole-thione ring. Subsequent reactions can further functionalize this new heterocyclic moiety. A study on the analogous 1-(2-methyl-5-nitrophenyl) scaffold demonstrated the synthesis of a variety of triazole, thiazole, thiadiazole, and oxadiazole derivatives from the corresponding carbohydrazide. researchgate.net

The 2-methylphenyl group at the N1 position can also be modified, although this is less common. Variations in the substitution pattern on this aromatic ring can influence the lipophilicity, electronic properties, and steric profile of the molecule, all of which can have a significant impact on its biological activity. The systematic exploration of these modifications is crucial for optimizing the therapeutic properties of this promising class of compounds.

The following table provides examples of derivatives synthesized from the analogous 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine-3-carbohydrazide and their observed antibacterial activities, illustrating the potential for SAR studies on the 1-(2-methylphenyl) scaffold.

| Derivative Moiety | Test Organism | MIC (µg/mL) | MBC (µg/mL) |

| 3-Sulfamoylphenyl | P. aeruginosa | 7.8 | 15.6 |

| 3-Sulfamoylphenyl | L. monocytogenes | 7.8 | 15.6 |

| 4-Sulfamoylphenyl | P. aeruginosa | 7.8 | 15.6 |

| 4-Sulfamoylphenyl | L. monocytogenes | 7.8 | 15.6 |

*Data extracted from studies on 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives. researchgate.net

Biological Activity and Molecular Mechanisms of 5 Oxopyrrolidine 3 Carboxamide Derivatives

Enzyme Inhibition and Specific Molecular Target Interactions

The therapeutic potential of 5-oxopyrrolidine-3-carboxamide (B176796) derivatives is largely attributed to their ability to inhibit specific enzymes involved in various disease pathologies. The following sections detail their interactions with several key enzyme targets.

Protein Kinase Inhibition Profiles (e.g., EGFR, CDK2, general kinases)

A novel series of pyrrolidine-carboxamide derivatives has been identified as potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2), two key protein kinases implicated in cancer progression. nih.gov Certain compounds within this series demonstrated significant inhibitory activity against both enzymes. For instance, compounds 7e, 7g, 7k, 7n, and 7o displayed IC₅₀ values for EGFR inhibition ranging from 87 to 107 nM, comparable to the reference drug erlotinib (IC₅₀ = 80 nM). nih.gov The same set of compounds also effectively inhibited CDK2, with IC₅₀ values between 15 and 31 nM, showing favorable activity when compared to the reference inhibitor dinaciclib (IC₅₀ = 20 nM). nih.gov Further analysis revealed a preferential inhibition of the CDK2 isoform over other CDK isoforms. nih.gov

| Compound | EGFR IC₅₀ (nM) | CDK2 IC₅₀ (nM) |

|---|---|---|

| 7e | 87 | 15 |

| 7g | 92 | 18 |

| 7k | 101 | 25 |

| 7n | 95 | 21 |

| 7o | 107 | 31 |

| Erlotinib (Reference) | 80 | - |

| Dinaciclib (Reference) | - | 20 |

Inhibition of Enoyl-[Acyl-Carrier-Protein] Reductase (InhA) in Mycobacterium tuberculosis

Pyrrolidine (B122466) carboxamides have been discovered as a novel and potent class of inhibitors targeting the Enoyl-[Acyl-Carrier-Protein] Reductase (InhA) of Mycobacterium tuberculosis. nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid elongation cycle, making it a validated target for antitubercular drugs. nih.gov High-throughput screening led to the identification of this series of compounds, and subsequent optimization efforts significantly improved their potency. nih.gov

Structure-activity relationship (SAR) studies revealed that substitutions on the phenyl ring of the carboxamide moiety play a critical role in inhibitory activity. Generally, small to moderately sized electron-withdrawing groups at the meta-position of the phenyl ring resulted in the most potent InhA inhibition. nih.gov Conversely, ortho- or para-substituents tended to decrease or abolish activity. nih.gov Disubstituted compounds, particularly those with 3,5-dichloro substituents, showed enhanced potency. nih.gov For example, the 3,5-dichloro-substituted compound d11 was the most potent in the series, with an IC₅₀ of 0.39 µM. nih.gov

| Compound | Substitution Pattern | InhA IC₅₀ (µM) |

|---|---|---|

| s6 | 3-Cl | ~1.60 |

| s15 | 3-isopropyl | 5.55 |

| d10 | 3,5-difluoro | 1.49 |

| d11 | 3,5-dichloro | 0.39 |

| p37 | para-substituted phenylpiperazine | 4.47 |

Modulation of Isocitrate Dehydrogenase 1 (IDH1) Activity

Currently, there is a lack of publicly available scientific literature detailing the direct modulation of Isocitrate Dehydrogenase 1 (IDH1) activity by 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide or other closely related 5-oxopyrrolidine-3-carboxamide derivatives. While various small molecules have been identified as inhibitors of mutant IDH1, this specific chemical class has not been implicated in the modulation of this enzyme.

Matrix Metalloproteinase (MMP) Inhibition

Derivatives of the pyrrolidine scaffold have been investigated as inhibitors of matrix metalloproteinases (MMPs), a family of enzymes involved in the degradation of the extracellular matrix and implicated in diseases such as cancer and inflammation. researchgate.net A series of 3-mercapto-4-arylsulfonamido pyrrolidine derivatives demonstrated potent, low nanomolar inhibition of several MMPs, including MMP-2, MMP-13, and MMP-14. rsc.org These compounds exhibited selectivity for MMPs with intermediate and deep active site pockets, while showing significantly less activity against shallow-pocketed MMPs like MMP-1 and MMP-7. rsc.org

| MMP Target | Inhibition Range (nM) for Pyrrolidine Derivatives |

|---|---|

| MMP-2 | ~2 to 50 |

| MMP-13 | ~2 to 50 |

| MMP-14 | ~4 to 60 |

| MMP-1 | ~850 to >50,000 |

| MMP-7 | ~4,000 to >25,000 |

Glycosidase Inhibition (e.g., α-Amylase, α-Glucosidase)

Certain pyrrolidine derivatives have been identified as effective inhibitors of α-amylase and α-glucosidase, enzymes that play a key role in carbohydrate digestion and glucose absorption. nih.gov Inhibition of these enzymes is a therapeutic strategy for managing type 2 diabetes. A study on a series of pyrrolidine derivatives revealed that specific substitutions significantly influence their inhibitory potency. For example, a derivative with a para-methoxy group (p-OCH₃) on the phenyl ring (compound 3g) showed strong inhibition of both α-amylase and α-glucosidase, with IC₅₀ values of 26.24 µg/mL and 18.04 µg/mL, respectively. nih.gov These values are comparable to the standard antidiabetic drug metformin. nih.gov

| Compound | α-Amylase IC₅₀ (µg/mL) | α-Glucosidase IC₅₀ (µg/mL) |

|---|---|---|

| 3a | 36.32 | 47.19 |

| 3g (p-OCH₃) | 26.24 | 18.04 |

| Acarbose (Reference) | 5.50 | - |

| Metformin (Reference) | 25.31 | - |

Cellular Pathway Modulation and Efficacy in Preclinical Models

The enzymatic inhibitory activities of 5-oxopyrrolidine-3-carboxamide derivatives translate into tangible effects on cellular pathways and demonstrate efficacy in various preclinical models. For instance, the dual EGFR and CDK2 inhibitory action of certain pyrrolidine-carboxamide derivatives leads to potent antiproliferative activity against a panel of human cancer cell lines, including lung, breast, pancreatic, and colon cancer. nih.gov The most active compounds were found to trigger apoptosis in these cancer cells. nih.gov

In the context of infectious diseases, the inhibition of M. tuberculosis InhA by pyrrolidine carboxamides provides a clear mechanism for their antibacterial activity. nih.gov

Furthermore, studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives have shown that hydrazone derivatives, in particular, exert strong anticancer effects on triple-negative breast cancer, prostate cancer, and melanoma cell lines in both 2D and 3D cell culture models. nih.gov The antiproliferative effects of these compounds underscore their potential to modulate cellular viability and growth pathways.

While the in vitro enzyme inhibition and cellular effects are well-documented for several derivatives, further in vivo studies in animal models are necessary to fully elucidate their preclinical efficacy, pharmacokinetic profiles, and translational potential.

Activation of the Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Transduction Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) is a critical transcription factor that orchestrates cellular defense mechanisms against oxidative and electrophilic stress. nih.gov Under normal physiological conditions, Nrf2 is kept at low levels through its interaction with the Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. nih.gov However, in the presence of cellular stress, this interaction is disrupted, allowing Nrf2 to translocate to the nucleus. Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous target genes. nih.govnih.gov This binding initiates the transcription of a wide array of cytoprotective proteins, including antioxidant enzymes and detoxification enzymes, thereby bolstering the cell's ability to combat damage and restore homeostasis. nih.govnih.gov

Given its central role in cellular protection, the pharmacological activation of the Nrf2 pathway has emerged as a promising therapeutic strategy for a variety of chronic diseases characterized by oxidative stress and inflammation. nih.govmdpi.com Research into novel therapeutic agents has explored various chemical scaffolds for their ability to modulate this pathway. While direct studies detailing the activation of the Nrf2 pathway by this compound are not extensively present in the available literature, related compounds containing the 2-oxopyrrolidine core have been investigated for this property. For instance, a novel 2-oxopyrrolidine derivative, known as LN-53, was shown to efficiently induce the activation of the Nrf2 signaling pathway in human epidermal keratinocytes. researchgate.net This suggests that the 5-oxopyrrolidine scaffold could be a promising backbone for the development of Nrf2 activators, though further research is required to specifically link N-aryl substituted derivatives like this compound to this mechanism.

Antiproliferative Effects and Apoptosis Induction in Various Cancer Cell Lines

The 5-oxopyrrolidine-3-carboxamide scaffold has served as a foundation for the synthesis of derivatives with significant antiproliferative and pro-apoptotic activities against various human cancer cell lines. Research has consistently shown that modifications to the core structure, particularly the introduction of N-aryl substituents and the conversion of the 3-position carboxylic acid to hydrazones and other heterocyclic moieties, can yield compounds with potent anticancer effects.

Studies on 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that hydrazones, in particular, exhibited the most potent cytotoxic effects. nih.gov These compounds were tested against human triple-negative breast cancer (MDA-MB-231), prostate adenocarcinoma (PPC1), and melanoma (A375) cell lines, with some derivatives showing greater activity in the A375 cell line. nih.gov For instance, a hydrazone derivative bearing an N'-(4-methylbenzylidene) moiety was identified as the most cytotoxic compound against both prostate and melanoma cancer cells in both monolayer and 3D spheroid cultures. nih.gov

Similarly, derivatives of 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid were synthesized and evaluated for their anticancer potential. mdpi.com Compounds bearing hydrazone moieties with 5-nitrothiophene substituents demonstrated the most potent activity against the A549 non-small cell lung cancer cell line. mdpi.com Further investigations into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also confirmed their anticancer potential. A 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent showed the highest activity in an A549 human pulmonary cancer cell model. mdpi.com

The mechanism underlying these antiproliferative effects is believed to involve the induction of apoptosis, or programmed cell death. The ability of various therapeutic agents to trigger apoptosis in cancer cells is a key indicator of their potential efficacy. For many classes of compounds, this is achieved through the modulation of key signaling pathways that control cell survival and death. nih.govnih.govmonash.edu

| Compound Class | Specific Derivative Moiety | Cancer Cell Line | Observed Effect |

|---|---|---|---|

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | N'-(4-methylbenzylidene) | PPC1 (Prostate), A375 (Melanoma) | Identified as most cytotoxic agent in the series nih.gov |

| 1-(2,4-difluorophenyl)-5-oxopyrrolidine-3-carbohydrazide | N'-(4-bromobenzylidene) | General Cancer Cells | Pronounced inhibition of cell migration nih.gov |

| 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide | Bis-hydrazone with 5-nitrothienyl moieties | A549 (Lung) | Demonstrated highest anticancer activity in the series mdpi.com |

| 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | 5-fluorobenzimidazole | A549 (Lung) | Showed highest anticancer activity in the series mdpi.com |

Influence on Gene Expression and Metabolic Pathways within Cellular Systems

The observed antiproliferative and pro-apoptotic activities of 5-oxopyrrolidine-3-carboxamide derivatives are fundamentally rooted in their interaction with cellular machinery at the molecular level. Such biological effects typically arise from the modulation of gene expression and the subsequent alteration of critical metabolic and signaling pathways that govern cell fate. While specific transcriptomic and metabolomic studies on this compound are limited, the mechanisms of other cytotoxic agents provide a framework for understanding its potential influence.

Anticancer compounds often exert their effects by altering the expression of genes involved in cell cycle regulation, apoptosis, and cellular proliferation. monash.edu For example, studies on other novel anticancer agents have shown that they can modulate key signaling pathways such as the PI3K-AKT, MAPK, and cell cycle-apoptosis pathways. nih.govmonash.edu This modulation is reflected in the differential expression of genes that are central to these processes. Key regulated genes often include cyclin-dependent kinase inhibitors (like CDKN1A), growth arrest and DNA damage-inducible genes (like GADD45G), and members of the B-cell lymphoma 2 (Bcl-2) family, which are crucial regulators of apoptosis. monash.edu

It is plausible that the N-aryl 5-oxopyrrolidine-3-carboxamide derivatives function through similar mechanisms. Their ability to induce apoptosis suggests an influence on the genetic and protein expression profiles related to programmed cell death, potentially affecting the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, and activating the caspase cascade. A full understanding of the precise molecular targets and the scope of gene expression changes induced by this specific class of compounds awaits further detailed investigation using techniques such as gene expression profiling and metabolomic analysis.

Antimicrobial and Antiviral Spectrum of Activity

Investigations into Antibacterial Efficacy

Derivatives of 5-oxopyrrolidine-3-carboxylic acid have been the subject of extensive research for their potential as novel antimicrobial agents, demonstrating a structure-dependent spectrum of activity against a range of pathogenic bacteria, including multidrug-resistant strains.

Research into 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives showed notable activity directed primarily against Gram-positive pathogens. mdpi.com For instance, a hydrazone derivative containing a thien-2-yl group was active against Staphylococcus aureus (MIC 16 µg/mL) and Clostridioides difficile (MIC 32 µg/mL). mdpi.com This highlights the importance of the hydrazone linkage and heterocyclic substituents in conferring antibacterial properties.

Similarly, a series of derivatives based on 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid was synthesized and tested. mdpi.com A compound featuring two 5-nitrothiophene substituents demonstrated promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus strains. mdpi.com Studies have shown that some of these compounds exhibit antibacterial activity comparable to or exceeding that of established antibiotics against certain strains.

| Compound Class | Specific Derivative Moiety | Bacterial Strain | MIC (µg/mL) |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | thien-2-yl | Staphylococcus aureus TCH 1516 | 16 mdpi.com |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | thien-2-yl | Clostridioides difficile AR-1067 | 32 mdpi.com |

| 1-(4-aminophenyl)-5-oxopyrrolidine-3-carbohydrazide | bishydrazone with 5-nitrothiophene | Staphylococcus aureus | 2 mdpi.com |

Assessment of Antifungal Properties

In addition to antibacterial effects, certain 5-oxopyrrolidine-3-carboxamide derivatives have demonstrated significant antifungal properties. The emergence of drug-resistant fungal pathogens necessitates the development of new therapeutic scaffolds, and this class of compounds has shown potential in this area.

In the investigation of 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, a compound featuring a 5-nitrothien-2-yl substitution, while losing some antibacterial potency, gained broad-spectrum antifungal activity. mdpi.com This derivative was active against multiple isolates of the multidrug-resistant fungus Candida auris, representing major genetic lineages (MIC 16 µg/mL). It also showed activity against azole-resistant Aspergillus fumigatus strains that harbor TR34/L98H mutations in the CYP51A gene. mdpi.com

Further studies have supported these findings, with hydrazones possessing a 5-oxopyrrolidine structure showing excellent antifungal properties, in some cases surpassing the activity of the conventional antifungal agent Nystatin against certain fungal strains. mdpi.com

| Compound Class | Specific Derivative Moiety | Fungal Strain | MIC (µg/mL) |

|---|---|---|---|

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-nitrothien-2-yl | Candida auris (multiple isolates) | 16 mdpi.com |

| 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carbohydrazide | 5-nitrothien-2-yl | Aspergillus fumigatus (azole-resistant) | 16 mdpi.com |

Exploration of Antiviral Potential

The pyrrolidinone nucleus is a structural motif found in a number of pharmacologically active compounds, and its derivatives have been recognized for a wide range of biological activities, including antiviral properties. mdpi.com The structural versatility of the 5-oxopyrrolidine-3-carboxamide scaffold makes it an attractive starting point for the design of novel agents targeting viral replication or entry.

While the broader class of pyrrolidinone derivatives is acknowledged for its potential in antiviral drug discovery, specific and detailed investigations into the antiviral activity of this compound or its closely related N-aryl analogues are not extensively documented in the current scientific literature. The established antiproliferative and antimicrobial activities of this class of compounds, however, warrant future exploration into their potential efficacy against a range of viral pathogens. Further research is necessary to isolate specific derivatives and test their activity against various viruses to determine their spectrum and mechanism of action.

Derivatives of 5-oxopyrrolidine-3-carboxamide have demonstrated notable antioxidant properties, which are crucial in mitigating the cellular damage caused by reactive oxygen species (ROS). ROS are highly reactive molecules generated during normal cellular metabolism and through environmental factors. nih.gov An excess of ROS can lead to oxidative stress, a condition implicated in a wide range of diseases. Antioxidants function by slowing or preventing the oxidation processes promoted by ROS. nih.gov

The antioxidant potential of these derivatives has been evaluated using various in vitro assays, primarily the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the reducing power assay. nih.govresearchgate.netdoaj.org The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH free radical. mdpi.commdpi.com The reducing power assay assesses a compound's ability to donate an electron, thereby reducing a metal ion, typically Fe³⁺ to Fe²⁺. nih.govnih.gov

Detailed Research Findings

A study investigating a series of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed significant antioxidant activity. nih.govresearchgate.netdoaj.org Several compounds were identified as potent antioxidants. For instance, the introduction of a 1,3,4-oxadiazole moiety at the 3-position of the 5-oxopyrrolidine ring resulted in an antioxidant activity 1.5 times higher than that of the well-known antioxidant, ascorbic acid. nih.govresearchgate.net

Another derivative, 1-(5-chloro-2-hydroxyphenyl)-4-(4-methyl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)pyrrolidin-2-one, exhibited 1.35 times higher antioxidant activity than vitamin C in the DPPH radical scavenging test. nih.govresearchgate.net This particular compound also demonstrated high activity in the reducing power assay, indicating its efficacy in both scavenging free radicals and donating electrons. nih.gov

The structure-activity relationship analysis indicated that the nature and position of substituents on the heterocyclic rings significantly influence the antioxidant capacity. nih.gov For example, derivatives containing a free carboxylic moiety, such as 1-(3-amino-5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid and its cyclic benzoxazole derivative, showed the strongest reducing properties. nih.gov

The cytoprotective effects of these compounds are linked to their antioxidant capabilities, as they help protect cells from oxidative damage that can lead to cell death and various pathologies. While direct studies on the cytoprotective mechanisms of "this compound" were not found, the broader class of 5-oxopyrrolidine derivatives has been shown to possess a range of biological activities with therapeutic potential. ktu.edu

Data on Antioxidant Activity

The antioxidant activities of selected 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives are summarized in the tables below.

Table 1: DPPH Radical Scavenging Activity of Selected Derivatives

| Compound | DPPH Radical Scavenging Ability (%) |

|---|---|

| Compound 10 | 88.6 |

| Compound 19 | 87.7 |

| Compound 21 | 78.6 |

| Compound 20 | 58.4 |

| Compound 26 | 66.8 |

| Ascorbic Acid (Control) | ~58.0 |

Source: Data compiled from a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov

Table 2: Reducing Power Assay of Selected Derivatives

| Compound | Optical Density (at 700 nm) |

|---|---|

| Compound 6 | 1.675 |

| Compound 7 | 1.573 |

| Compound 21 | 1.149 |

Source: Data compiled from a study on 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives. nih.gov

These findings underscore the potential of 5-oxopyrrolidine-3-carboxamide derivatives as a promising scaffold for the development of new antioxidant agents.

Structure Activity Relationship Sar and Rational Design Principles

Elucidation of Key Pharmacophoric Features Governing Biological Potency and Selectivity

The 1-phenyl-5-oxopyrrolidine-3-carboxamide scaffold is comprised of three main pharmacophoric features: the substituted phenyl ring at the 1-position, the central 5-oxopyrrolidine (also known as a pyroglutamide) core, and the carboxamide side chain at the 3-position. The biological activity of derivatives is highly dependent on the nature of the functional groups at these positions.

The 5-oxopyrrolidine core acts as a rigid scaffold that correctly orients the substituents at the 1- and 3-positions for interaction with biological targets. Modifications at the 3-position carboxamide have been shown to be critical for potency and the spectrum of activity, particularly in the development of antimicrobial agents. The conversion of the carboxylic acid or its ester into a carbohydrazide (B1668358) serves as a key intermediate for introducing diverse functionalities. researchgate.netwvu.edu

Subsequent condensation of this hydrazide with various aldehydes and ketones to form hydrazones is a common and effective strategy. Specifically, the incorporation of heterocyclic rings, such as 5-nitro-2-thiophene and 5-nitro-2-furfural, via a hydrazone linkage, has been identified as a crucial feature for potent antibacterial activity. researchgate.netresearchgate.net These nitro-containing heterocycles are strong electron-withdrawing groups and are known pharmacophores in antimicrobial drugs, suggesting they are essential for the mechanism of action in this compound class. researchgate.netnih.gov Furthermore, the introduction of benzimidazole (B57391) moieties has been noted to enhance pharmacological properties, as this electron-rich system can readily participate in various weak interactions, allowing it to bind to different cellular targets. wvu.edu

Impact of Substituent Position and Chemical Nature on Activity

The nature and position of substituents on both the N-phenyl ring and the 3-position side chain profoundly influence the biological activity of these compounds. Systematic variation of these substituents has been a key strategy in exploring the SAR of this scaffold.

Substituents at the 3-Position: Derivatization at the 3-position has the most significant impact on antibacterial potency. Studies on a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives demonstrated that hydrazones containing 5-nitrothienyl and 5-nitrofuranyl moieties exhibited the strongest and broadest antibacterial activity. For example, the hydrazone with a 5-nitrothien-2-yl fragment showed potent activity against both Gram-positive and Gram-negative bacteria, in some cases surpassing the efficacy of the control antibiotic, cefuroxime (B34974). researchgate.net Another derivative, a hydrazone with a simple benzylidene moiety, showed very strong and specific inhibition of S. aureus. researchgate.netresearchgate.net

In a different series based on a 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine core, carboxamide derivatives bearing 3-sulfamoylphenyl and 4-sulfamoylphenyl groups at the 3-position demonstrated excellent antibacterial activity against P. aeruginosa and L. monocytogenes. nih.gov This indicates that acidic sulfonamide groups can also be a key recognition element for antibacterial action.

Substituents on the 1-Phenyl Ring: The substitution pattern on the phenyl ring at the 1-position also modulates activity. While the parent compound of this article is the 2-methylphenyl derivative, related studies have explored other substitutions. For instance, the presence of a hydroxyl group at the 2-position and a methyl group at the 5-position of the phenyl ring was the basis for a series of potent antibacterials. researchgate.net In another study, the introduction of two chlorine atoms (3,5-dichloro) on a 1-(2-hydroxyphenyl) ring was explored to develop novel antimicrobial and anticancer agents. wvu.edu The use of a 2,4-difluorophenyl group has also been investigated for creating derivatives with anticancer properties. mdpi.com These examples show that electronic and steric properties of the phenyl ring substituents are important for tuning the biological profile of the compounds, potentially influencing target recognition, cell permeability, or metabolic stability.

The following tables summarize the antibacterial activity of selected 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carbohydrazide derivatives, highlighting the impact of the substituent at the 3-position.

Table 1: Antibacterial Activity (MIC, µg/mL) of Selected Hydrazone Derivatives

Data sourced from reference researchgate.net.

Table 2: Bactericidal Activity (MBC, µg/mL) of Selected Hydrazone Derivatives

Data sourced from reference researchgate.net.

The Role of Stereochemistry in Ligand-Target Binding and Efficacy

Stereochemistry is a fundamental aspect of drug design, as biological macromolecules such as enzymes and receptors are chiral. The 1-phenyl-5-oxopyrrolidine-3-carboxamide scaffold contains a chiral center at the C3 position of the pyrrolidine (B122466) ring. Consequently, the compound can exist as two enantiomers (R and S). These enantiomers can exhibit significantly different pharmacological and toxicological profiles because their three-dimensional arrangement will lead to different interactions with a chiral binding site. nih.gov

The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings. researchgate.netnih.gov The specific spatial orientation of the substituents at the 1- and 3-positions is determined by the stereochemistry at the C3 carbon. One enantiomer may position the key interacting groups optimally for binding to a target, leading to high efficacy, while the other enantiomer (the distomer) may bind weakly or not at all. nih.gov

In the synthesis of these compounds, the use of achiral starting materials like itaconic acid typically results in a racemic mixture of the final products. researchgate.netnih.gov While the reported studies on this scaffold have not detailed the separation of enantiomers and the evaluation of their individual activities, it is a critical step in drug development. Enantioselective synthesis or chiral separation would be necessary to determine which enantiomer is the active "eutomer" and to develop a more potent and selective therapeutic agent. nih.gov

Iterative Design and Optimization Strategies for Lead Compounds

The development of potent molecules from the 1-phenyl-5-oxopyrrolidine-3-carboxamide scaffold follows an iterative design and optimization process. This strategy begins with the synthesis and biological evaluation of a diverse library of compounds to build an initial structure-activity relationship. researchgate.netwvu.edu

The initial findings, such as the high antibacterial potency of hydrazones with nitro-heterocyclic moieties, guide the subsequent rounds of chemical synthesis. researchgate.netktu.lt The goal of this iterative process is to refine the lead compounds to maximize potency and selectivity while minimizing potential off-target effects. For example, based on the strong activity of the 5-nitrothienylhydrazone, a medicinal chemist might design a new series of compounds exploring other electron-deficient heterocycles or investigating the impact of substituents on the thiophene (B33073) ring itself. This hypothesis-driven cycle of design, synthesis, and testing is fundamental to modern drug discovery. researchgate.net

Computational Chemistry and Molecular Modeling Applications in Research

Molecular Docking Studies for Ligand-Protein Interaction Analysis

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand how a ligand, such as a derivative of 5-oxopyrrolidine-3-carboxamide (B176796), might interact with the active site of a protein.

Research involving compounds structurally related to the 5-oxopyrrolidine-3-carboxamide core has demonstrated the utility of this approach. For instance, in a study targeting Mycobacterium tuberculosis, molecular docking was performed on a series of 1,4,5-trisubstituted 1,2,3-triazole derivatives against the enoyl-acyl carrier protein reductase (InhA). The protein target in this study was co-crystallized with N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide (PDB ID: 4TZT), a close analog of the subject compound, highlighting the relevance of this scaffold in binding to the enzyme. The synthesized compounds in that study showed favorable docking energies, indicating a strong potential for binding within the active site of the InhA protein researchgate.net.

The primary interactions observed in such docking studies often involve hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and key amino acid residues in the protein's binding pocket. For carboxamide derivatives, the carbonyl oxygen and the N-H group are often key hydrogen bond acceptors and donors, respectively, which stabilize the ligand-protein complex semanticscholar.org. Analysis of these interactions provides critical information for structure-activity relationship (SAR) studies, guiding the design of new analogs with improved potency and selectivity.

Table 1: Example Molecular Docking Scores for 1,2,3-Triazole Derivatives against InhA (4TZT)

| Compound | Docking Score (kcal/mol) |

|---|---|

| 5a | -7.2 |

| 5b | -7.4 |

| 5c | -7.3 |

| 6a | -7.8 |

| 6b | -6.8 |

| 6c | -7.5 |

Note: Data extracted from a study on 1,2,3-triazole derivatives docked against the InhA protein, which was complexed with a 5-oxopyrrolidine-3-carboxamide analog. The scores represent the binding affinity, with more negative values indicating stronger binding. researchgate.net

Application of Virtual Screening Techniques for Novel Lead Identification

Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme mdpi.com. This method can be either structure-based, relying on the 3D structure of the target, or ligand-based, using the structure of known active compounds.

For scaffolds like 5-oxopyrrolidine-3-carboxamide, virtual screening can be employed to explore vast chemical databases and identify novel derivatives with potential biological activity. A typical workflow involves:

Library Preparation: A large database of compounds (e.g., ZINC, ChemBridge) is prepared for docking.

Target Preparation: The 3D structure of the biological target is obtained and prepared for docking, defining the binding site.

Docking and Scoring: The compound library is docked into the target's active site, and each compound is assigned a score based on its predicted binding affinity.

Hit Selection: Compounds with the best scores are selected for further experimental validation.

In a study aimed at identifying novel agonists for the Hypoxia-inducible factor-2α (HIF-2α), a docking-based virtual screening led to the identification of a 3-phenyl-5-methyl-isoxazole-4-carboxamide derivative as a hit compound nih.gov. This success demonstrates how virtual screening of carboxamide-containing compounds can effectively pinpoint novel chemotypes for biological targets, which can then be chemically optimized to produce potent lead compounds nih.gov.

In Silico Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

Before a compound can be considered a viable drug candidate, it must exhibit favorable pharmacokinetic properties. In silico ADME prediction tools are used to computationally estimate these properties early in the drug discovery process, saving time and resources fip.org. These tools evaluate various physicochemical descriptors to predict a compound's behavior in the body.

For the 5-oxopyrrolidine-3-carboxamide scaffold, key ADME parameters can be predicted using software like SwissADME or pkCSM mdpi.comnih.gov. Important predicted properties include:

Lipinski's Rule of Five: Assesses drug-likeness based on molecular weight (MW < 500), lipophilicity (LogP < 5), number of hydrogen bond donors (< 5), and number of hydrogen bond acceptors (< 10). Compounds complying with this rule are more likely to be orally bioavailable nih.gov.

Gastrointestinal (GI) Absorption: Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Permeation: Indicates whether a compound is likely to cross the BBB and act on targets within the central nervous system.

Solubility (LogS): Predicts the water solubility of a compound, which affects its absorption and formulation.

Cytochrome P450 (CYP) Inhibition: Predicts whether a compound is likely to inhibit major metabolic enzymes, which can lead to drug-drug interactions.

Studies on various heterocyclic carboxamide derivatives consistently show the utility of these predictions in filtering out compounds with poor pharmacokinetic profiles before synthesis and testing fip.orgnih.gov.

Table 2: Predicted ADME Properties for a Hypothetical Compound of the 5-Oxopyrrolidine-3-carboxamide Class

| Property | Predicted Value | Compliance |

|---|---|---|

| Molecular Weight | < 500 g/mol | Yes |

| LogP | < 5 | Yes |

| H-bond Donors | < 5 | Yes |

| H-bond Acceptors | < 10 | Yes |

| GI Absorption | High | Favorable |

| BBB Permeant | Varies | Depends on Target |

| Aqueous Solubility | Good to Moderate | Favorable |

Note: This table represents typical parameters evaluated for drug-like molecules and is based on general findings for similar heterocyclic compounds.

Utilization of Prediction of Activity Spectra for Substances (PASS) Analysis

Prediction of Activity Spectra for Substances (PASS) is a computational tool that predicts the potential biological activities of a drug-like molecule based on its chemical structure nih.gov. The program analyzes the structure of a query molecule and compares its fragments to a large database of known biologically active substances. The result is a list of potential activities, each with a "Probability to be active" (Pa) and "Probability to be inactive" (Pi) score nih.gov.

This technique is valuable for identifying new therapeutic applications for existing compounds (drug repurposing) or for prioritizing newly synthesized molecules for specific biological screening. Research on novel triazole derivatives, which were also evaluated via docking against a target containing a 5-oxopyrrolidine-3-carboxamide analog, utilized PASS to estimate their pharmacological potential. The analysis predicted a range of activities, including potential antimicrobial, anti-inflammatory, and antineoplastic effects for the synthesized compounds researchgate.net.

A high Pa value suggests that the compound is structurally similar to known active molecules for a particular biological function, making it a promising candidate for further investigation for that activity nih.gov.

Table 3: Example of PASS Predictions for a Class of Heterocyclic Compounds

| Predicted Biological Activity | Pa Score |

|---|---|

| Anti-inflammatory | > 0.7 |

| Antineoplastic | > 0.6 |

| Antibacterial | > 0.5 |

| Enzyme Inhibitor | > 0.8 |

Note: The Pa (Probability to be active) score ranges from 0.0 to 1.0. Higher values indicate a greater likelihood of exhibiting the specified activity. Data is illustrative based on findings for similar heterocyclic structures. researchgate.net

Preclinical Efficacy Studies and Translational Research Prospects

Development and Application of In Vitro Efficacy Assays (e.g., MTT, Wound Healing, 2D and 3D Cell Spheroid Models)

The initial assessment of the therapeutic potential of new chemical entities, including derivatives of the pyrrolidine-3-carboxamide (B1289381) core, relies on a suite of established in vitro assays. These assays are crucial for high-throughput screening and for gaining preliminary insights into a compound's biological activity.

MTT Assay for Cytotoxicity and Proliferation: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity. nih.gov The principle lies in the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into a purple formazan (B1609692) product, which can be quantified spectrophotometrically. nih.gov In the context of anticancer drug discovery, this assay is fundamental for determining a compound's cytotoxic or cytostatic effects. For instance, in vitro anticancer activity of 3-substituted 1-(2-hydroxyphenyl)-5-oxopyrrolidines was evaluated against A549 non-small cell lung adenocarcinoma cells using viability-based MTT assays. mdpi.com This allows for the calculation of key parameters like the IC50 (half-maximal inhibitory concentration), which represents the concentration of a drug that is required for 50% inhibition in vitro. A novel series of pyrrolidine-carboxamide derivatives were evaluated for their antiproliferative activity against four cancer cell lines (A-549, MCF-7, Panc-1, and HT-29) using this method. researchgate.net

Wound Healing (Scratch) Assay: The wound healing or scratch assay is a straightforward and common method to study cell migration in vitro. mdpi.com A "wound" or scratch is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the gap is monitored over time. This assay is particularly relevant for evaluating compounds intended to treat cancer, by assessing their ability to inhibit tumor cell migration and metastasis, or in regenerative medicine to promote the healing of tissues. mdpi.com For example, the wound-healing potential of natural products like honey and propolis has been demonstrated by observing their ability to promote the migration of Normal Human Dermal Fibroblast (NHDF) cells in a scratch assay. mdpi.com

2D and 3D Cell Spheroid Models: While traditional 2D cell cultures have been invaluable, there is a growing recognition of their limitations in mimicking the complex in vivo microenvironment of tissues and tumors. nih.gov Three-dimensional (3D) cell culture models, particularly multicellular tumor spheroids (MCTS), offer a more physiologically relevant system. nih.govnih.gov Spheroids better replicate the cell-cell interactions, nutrient and oxygen gradients, and drug penetration challenges found in solid tumors. nih.govyoutube.com Comparing compound efficacy in both 2D and 3D models can reveal important differences; for example, some cancer cells grown as 3D spheroids exhibit increased resistance to certain chemotherapeutic agents compared to their 2D monolayer counterparts. sartorius.commdpi.com The development of 3D spheroid models for screening allows for a more accurate prediction of a drug's in vivo efficacy and is a critical step in translational research for scaffolds like pyrrolidine-3-carboxamide. youtube.commdpi.com

| Assay Type | Principle | Primary Endpoint Measured | Therapeutic Area Application |

|---|---|---|---|

| MTT Assay | Enzymatic reduction of tetrazolium salt by metabolically active cells. nih.gov | Cell Viability / Cytotoxicity | Oncology, Toxicology |

| Wound Healing (Scratch) Assay | Creation of a gap in a cell monolayer to monitor closure via cell migration. mdpi.com | Cell Migration Rate | Oncology (Metastasis), Wound Healing |

| 2D Cell Culture | Cells are grown as a monolayer on a flat, artificial substrate. | Proliferation, Viability, Target Engagement | High-Throughput Screening (General) |

| 3D Cell Spheroid Model | Cells self-assemble into spherical aggregates, mimicking micro-tumors. nih.gov | Spheroid Growth/Shrinkage, Drug Penetration, Viability Gradients youtube.comsartorius.com | Oncology (Solid Tumors) |

Identification and Characterization of Promising Lead Candidates

The synthesis and screening of a library of compounds based on a core scaffold is a cornerstone of modern drug discovery. This approach allows for the systematic exploration of structure-activity relationships (SAR) and the identification of lead candidates with enhanced potency and selectivity. Research into derivatives of the 1-phenyl-5-oxopyrrolidine-3-carboxamide core has yielded several promising candidates with potential antibacterial and anticancer activities.

In the search for new antibacterial agents to combat resistant pathogens, a series of 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives were synthesized and evaluated. nih.govnih.gov From this library, several hydrazone derivatives emerged as particularly potent.

A hydrazone with a 5-nitrothien-2-yl fragment surpassed the efficacy of the control antibiotic cefuroxime (B34974) against nearly all tested bacterial strains. nih.govdntb.gov.ua

A hydrazone with a benzylidene moiety demonstrated very strong inhibition of Staphylococcus aureus (3.9 µg/mL) compared to cefuroxime (7.8 µg/mL). nih.govnih.gov

The 5-nitrothienylhydrazone also showed excellent results in disrupting established S. aureus and E. coli biofilms, a critical attribute for treating persistent infections. nih.govdntb.gov.ua

Similarly, studies on 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives identified promising candidates against multidrug-resistant Gram-positive pathogens. mdpi.comnih.gov Compounds 14 and 24b from this series showed notable activity against vancomycin-intermediate S. aureus, highlighting their potential as scaffolds for further optimization. mdpi.com In anticancer research, a 5-fluorobenzimidazole derivative with a 3,5-dichloro-2-hydroxyphenyl substituent displayed the highest anticancer activity in an A549 human pulmonary cancer cell culture model. nih.gov

| Lead Candidate Type/Modification | Core Scaffold | Therapeutic Target | Key Research Finding | Reference |

|---|---|---|---|---|

| Hydrazone with 5-nitrothien-2-yl fragment | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Gram-positive and Gram-negative bacteria | Exhibited broader and more potent antibacterial activity than cefuroxime; effective against biofilms. | nih.govnih.govdntb.gov.ua |

| Hydrazone with benzylidene moiety | 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid | Staphylococcus aureus | Demonstrated very strong inhibition (MIC = 3.9 µg/mL) compared to cefuroxime (MIC = 7.8 µg/mL). | nih.govnih.gov |

| Compounds 14 and 24b | 1-(2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | Vancomycin-intermediate S. aureus | Identified as promising candidates for hit-to-lead optimization against multidrug-resistant pathogens. | mdpi.com |

| 5-fluorobenzimidazole derivative | 1-(3,5-dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid | A549 Lung Cancer Cells | Showed the highest anticancer activity among the tested series in an MTT assay. | nih.gov |

Strategies for Developing Multifunctional Therapeutic Agents based on the Pyrrolidine-3-carboxamide Core

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and FDA-approved drugs. mdpi.comnih.gov Its non-planar, three-dimensional structure allows for diverse spatial arrangements of substituents, making it an ideal core for developing highly specific and potent therapeutic agents. nih.gov A key strategy in modern drug design is the development of multifunctional or hybrid molecules that can modulate multiple biological targets simultaneously. This approach can lead to enhanced efficacy, overcome drug resistance, and provide a better therapeutic profile compared to single-target agents. nih.gov

The pyrrolidine-3-carboxamide core is well-suited for this strategy. nih.gov By employing molecular hybridization—chemically linking the core scaffold to other known bioactive pharmacophores—researchers can design novel agents with combined functionalities.

Dual-Targeting Anticancer Agents: Research on pyrrolidine-carboxamide derivatives has led to the development of compounds that act as dual inhibitors of key cancer-related proteins like EGFR (Epidermal Growth Factor Receptor) and CDK2 (Cyclin-Dependent Kinase 2). researchgate.net Such dual-targeting can provide a more comprehensive blockade of cancer cell proliferation pathways.

Antimalarial and Antioxidant Agents: In another example, new sulphonamide pyrrolidine carboxamide derivatives were synthesized and shown to possess both antiplasmodial activity against Plasmodium falciparum and significant antioxidant capabilities. plos.orgnih.gov The antioxidant property can help mitigate the oxidative stress associated with malarial infection.

Antimicrobial and Anti-biofilm Agents: As seen with the 5-nitrothienylhydrazone derivative, a single compound can exhibit both bactericidal activity against planktonic cells and disruptive activity against resilient bacterial biofilms. nih.gov

The overarching strategy involves creating a diverse library of derivatives by modifying various positions on the pyrrolidine-3-carboxamide scaffold. These modifications can include altering the substituents on the N-phenyl ring or derivatizing the carboxamide group. This library is then screened against a panel of biological targets to identify compounds with desired multifunctional profiles, paving the way for the development of innovative therapeutics for complex diseases. nih.govnih.gov

Future Research Directions and Unexplored Avenues for 1 2 Methylphenyl 5 Oxopyrrolidine 3 Carboxamide

Exploration of Novel Biological Targets and Signaling Pathways

The chemical architecture of 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide suggests the potential for interaction with a variety of biological targets. Future research should prioritize the exploration of novel molecular targets and signaling pathways beyond the established activities of similar compounds.

Potential Novel Targets and Pathways:

Myeloid Cell Leukemia-1 (Mcl-1) Inhibition: A number of pyrrolidine (B122466) derivatives have been investigated as inhibitors of the anti-apoptotic protein Mcl-1, which is a key therapeutic target in several cancers. nih.gov Computational modeling studies, such as 3D-QSAR and molecular docking, could be employed to predict the binding affinity of this compound to Mcl-1 and guide the design of more potent inhibitors. nih.gov

Adenosine Receptor Modulation: Certain carboxamide-containing compounds have been shown to modulate the activity of adenosine receptors, such as A2A and A3AR, which are involved in inflammation and cancer progression. mdpi.com Investigating the effect of this compound on these receptors could reveal novel therapeutic applications in immunology and oncology. mdpi.com

Enzyme Inhibition: The pyrrolidinone core is present in various enzyme inhibitors. Future studies could screen this compound against a panel of enzymes implicated in disease, such as kinases, proteases, and metabolic enzymes. For instance, some nucleoside analogues with carboxamide groups have been shown to interfere with cellular energy metabolism by affecting enzymes like adenosine kinase and AMP deaminase. nih.gov

Advancement of Synthetic Methodologies for Enhanced Diversity and Efficiency

The development of robust and versatile synthetic routes is crucial for exploring the therapeutic potential of this compound and generating a library of analogues for structure-activity relationship (SAR) studies.

Key Areas for Synthetic Advancement:

Stereoselective Synthesis: Many biologically active pyrrolidine-containing drugs are chiral, and their stereochemistry plays a critical role in their pharmacological activity. nih.gov Future synthetic efforts should focus on developing stereoselective methods to access enantiomerically pure forms of this compound. This could involve asymmetric cyclization reactions or the use of chiral starting materials. nih.gov

Combinatorial Chemistry and Diversity-Oriented Synthesis: To efficiently explore the chemical space around the this compound scaffold, combinatorial and diversity-oriented synthesis approaches could be employed. This would involve the development of modular synthetic routes that allow for the rapid introduction of a wide range of substituents at various positions of the molecule.

Flow Chemistry and Green Chemistry Approaches: Modern synthetic techniques such as flow chemistry can offer advantages in terms of reaction efficiency, scalability, and safety. Applying these methods to the synthesis of this compound could streamline the production of this compound and its derivatives. Furthermore, adopting green chemistry principles, such as the use of environmentally benign solvents and catalysts, would be beneficial.

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a deeper understanding of the mechanism of action of this compound, an integrated multi-omics approach will be invaluable. This involves combining data from genomics, transcriptomics, proteomics, and metabolomics to build a comprehensive picture of the cellular response to the compound.

Potential Multi-Omics Applications:

| Omics Technique | Potential Application for this compound |

| Transcriptomics (RNA-Seq) | Identify changes in gene expression profiles in cells treated with the compound to elucidate affected signaling pathways. |

| Proteomics | Analyze alterations in protein expression and post-translational modifications to identify direct protein targets and downstream effects. |

| Metabolomics | Profile changes in cellular metabolite levels to understand the compound's impact on metabolic pathways and cellular energetics. nih.gov |

| Chemoproteomics | Utilize chemical probes based on the compound's structure to directly identify its protein binding partners within the cell. |

By integrating these datasets, researchers can construct detailed molecular networks that illustrate how this compound exerts its biological effects, leading to the identification of novel biomarkers for its activity and potential off-target effects.

Investigation of Modulating Biological Processes Beyond Current Scope

The structural features of this compound suggest that its biological activities may extend beyond the commonly explored areas of antibacterial and anticancer research.

Unexplored Biological Processes for Investigation:

Neuroinflammation and Neurodegeneration: The pyrrolidinone ring is a core structure in nootropic drugs like piracetam. ktu.edu It would be worthwhile to investigate the potential of this compound to modulate neuroinflammatory pathways and its potential neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. researchgate.net

Cardiovascular Diseases: Some heterocyclic compounds have shown activity in cardiovascular models. Future research could explore the effects of this compound on processes relevant to cardiovascular health, such as endothelial cell function, smooth muscle cell proliferation, and platelet aggregation.

Antiviral Activity: Given the urgent need for new antiviral agents, screening this compound and its derivatives against a panel of viruses could uncover novel therapeutic leads. ktu.eduresearchgate.net The pyrrolidine scaffold is present in some antiviral drugs, making this an avenue worth exploring. ktu.edu

Q & A

Q. What are the established synthetic routes for 1-(2-Methylphenyl)-5-oxopyrrolidine-3-carboxamide, and how can reaction conditions be optimized for yield and purity?

The compound is typically synthesized via a multi-step protocol starting from substituted aniline derivatives. For example, 1-(2-hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid was synthesized by refluxing 2-amino-4-methylphenol with itaconic acid in water, followed by purification via alkaline dissolution and acid precipitation . Esterification and subsequent hydrazide formation (using methanol/H₂SO₄ and hydrazine monohydrate, respectively) are critical steps. Optimization involves adjusting solvent polarity, catalyst concentration (e.g., H₂SO₄ for esterification), and reaction time. Purity is enhanced via recrystallization or column chromatography.

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

Structural confirmation relies on ¹H/¹³C NMR (to resolve aromatic protons, carbonyl groups, and methyl substituents), FT-IR (to identify amide C=O stretches at ~1650–1680 cm⁻¹ and pyrrolidinone C=O at ~1700 cm⁻¹), and elemental analysis (to validate empirical formulas) . For crystalline derivatives, single-crystal X-ray diffraction (using SHELX programs or ORTEP-3 ) provides unambiguous stereochemical assignments.

Q. What preliminary pharmacological activities have been reported for this compound?

Pyrrolidinone derivatives, including structurally analogous compounds, exhibit antiviral (e.g., MERS-CoV inhibition ), anticancer , and antimicrobial activities. For instance, N-substituted carboxamide derivatives showed inhibitory effects in plaque reduction assays (IC₅₀ values ranging from 35.5–81.0 µM in HEK cells) . Activity is often linked to the substituents on the phenyl ring and the carboxamide group.

Advanced Research Questions

Q. How can diastereoselective synthesis be achieved for stereoisomers of this compound, and what challenges arise in isolating enantiopure forms?

Diastereoselectivity in pyrrolidinone synthesis can be achieved using chiral auxiliaries or asymmetric catalysis . For example, methyl 3-aryl-5-oxopyrrolidine-2-carboxylates were synthesized via neutralization of diastereohomogeneous glutamate hydrochlorides, yielding (2R*,3R*) configurations . Challenges include minimizing racemization during acidic/basic workups and optimizing chiral HPLC conditions for enantiomer separation.

Q. How should researchers address contradictory data in bioactivity studies (e.g., varying IC₅₀ values across cell lines)?

Discrepancies in IC₅₀ values may arise from differences in cell permeability , metabolic stability , or assay conditions (e.g., serum content, incubation time). To resolve contradictions:

- Standardize assays using isogenic cell lines and controls (e.g., PBS vs. DMSO vehicle ).

- Validate target engagement via SPR (surface plasmon resonance) or thermal shift assays .

- Perform dose-response curves in triplicate with statistical validation (e.g., ANOVA).

Q. What computational strategies are effective for predicting binding modes of this compound to viral proteases or other targets?

Molecular docking (using AutoDock Vina or Schrödinger Glide) and MD simulations (GROMACS/AMBER) can model interactions with targets like MERS-CoV 3CLpro. Key steps:

- Generate 3D conformers with Open Babel or RDKit , accounting for pyrrolidinone ring puckering.

- Validate docking poses against crystallographic data (e.g., PDB: 4WME for MERS-CoV protease).

- Use MM-PBSA/GBSA to calculate binding free energies .

Q. How can structure-activity relationship (SAR) studies be designed to optimize the compound’s pharmacokinetic profile?

Systematic SAR requires:

- Analog synthesis : Vary substituents on the phenyl ring (e.g., electron-withdrawing groups for enhanced metabolic stability) and the carboxamide side chain .

- ADMET profiling : Assess logP (via HPLC), hepatic microsomal stability, and CYP450 inhibition.

- In vivo PK studies : Measure bioavailability and half-life in rodent models after oral/intravenous administration.

Methodological Notes

- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization .

- Data Reproducibility : Deposit raw spectral data (NMR, IR) in repositories like Zenodo or Figshare.

- Contradictory Synthesis Protocols : Compare reaction kinetics (e.g., reflux vs. microwave-assisted synthesis ) using DOE (design of experiments) principles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.